2,4-Dichloro-5,6,7-trifluoroquinazoline
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Overview
Description
2,4-Dichloro-5,6,7-trifluoroquinazoline is an organic compound with the molecular formula C8HCl2F3N2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is notable for its unique combination of chlorine and fluorine substituents, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6,7-trifluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Condensation: The initial step involves the condensation of 2-amino-4-chlorobenzoic acid with appropriate reagents to form an intermediate compound.
Nitration: The intermediate undergoes nitration to introduce nitro groups at specific positions.
Chlorination: Finally, the nitro groups are replaced with chlorine atoms through a chlorination reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,6,7-trifluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazoline derivatives with altered oxidation states.
Scientific Research Applications
2,4-Dichloro-5,6,7-trifluoroquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6,7-trifluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2,4-Dichloro-5,6,8-trifluoroquinazoline
- 2,4-Diamino-6,7-dimethoxyquinazoline
Uniqueness
2,4-Dichloro-5,6,7-trifluoroquinazoline is unique due to its specific combination of chlorine and fluorine substituents, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8HCl2F3N2 |
---|---|
Molecular Weight |
253.00 g/mol |
IUPAC Name |
2,4-dichloro-5,6,7-trifluoroquinazoline |
InChI |
InChI=1S/C8HCl2F3N2/c9-7-4-3(14-8(10)15-7)1-2(11)5(12)6(4)13/h1H |
InChI Key |
LZRFPEUZZWZCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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